(-)-alpha-Tocopherol
Overview
Description
(-)-alpha-Tocopherol, commonly known as Vitamin E, is a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. It is one of the eight forms of tocopherols and tocotrienols, which are collectively known as Vitamin E. This compound is essential for maintaining the integrity of cell membranes and is widely used in dietary supplements, cosmetics, and food preservation.
Mechanism of Action
Target of Action
The primary target of (-)-alpha-Tocopherol, also known as Vitamin E, is the human body’s cellular antioxidant defense system. It plays a crucial role in neutralizing free radicals, particularly reactive oxygen species (ROS), that can cause oxidative damage to cells .
Mode of Action
This compound interacts with its targets by donating a hydrogen atom from its hydroxyl group to free radicals. This action converts the free radicals into less reactive species, thereby preventing them from causing oxidative damage to cellular components such as lipids, proteins, and DNA .
Biochemical Pathways
The antioxidant activity of this compound affects various biochemical pathways. It plays a significant role in lipid peroxidation prevention, a process that can lead to cell membrane damage. By neutralizing free radicals, this compound helps maintain the integrity of cell membranes and protects polyunsaturated fatty acids (PUFAs), which are vital components of these membranes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound significantly impact its bioavailability. After oral administration, it is absorbed in the intestines and incorporated into chylomicrons, which are then transported to the liver. The liver distributes this compound to various tissues via lipoproteins. It is metabolized primarily in the liver and excreted in bile .
Result of Action
The molecular and cellular effects of this compound’s action are primarily protective. By neutralizing free radicals, it prevents oxidative damage to cellular components, thereby maintaining cell function and integrity. This antioxidant action has implications for various health conditions, including cardiovascular disease, cancer, and neurodegenerative diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, lifestyle, and exposure to environmental toxins can affect the body’s antioxidant needs and the effectiveness of this compound. Furthermore, the stability of this compound can be affected by factors such as exposure to light, heat, and oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-Tocopherol typically involves the condensation of trimethylhydroquinone with isophytol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure high yield and purity. The reaction can be summarized as follows:
Trimethylhydroquinone+IsophytolH2SO4this compound
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and maximize output. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
(-)-alpha-Tocopherol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to tocopheryl quinone in the presence of oxidizing agents such as potassium permanganate.
Reduction: The quinone form can be reduced back to this compound using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various halogenating agents under controlled temperature and pressure.
Major Products Formed
Oxidation: Tocopheryl quinone.
Reduction: Regeneration of this compound from its quinone form.
Substitution: Derivatives of this compound with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, (-)-alpha-Tocopherol is used as a standard antioxidant in various analytical methods to study oxidative stability and radical scavenging activities of different compounds.
Biology
In biological research, this compound is studied for its role in cellular protection against oxidative stress. It is also used in cell culture media to investigate its effects on cell growth and viability.
Medicine
Medically, this compound is explored for its potential therapeutic effects in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.
Industry
In the industrial sector, this compound is widely used as a preservative in food products to extend shelf life by preventing oxidation. It is also a key ingredient in cosmetic formulations for its skin-protective properties.
Comparison with Similar Compounds
Similar Compounds
- Beta-Tocopherol
- Gamma-Tocopherol
- Delta-Tocopherol
- Tocotrienols
Uniqueness
(-)-alpha-Tocopherol is unique among the tocopherols due to its higher bioavailability and superior antioxidant activity. It is the most potent form of Vitamin E in terms of biological activity and is preferentially retained in human tissues. This makes it the most effective form for dietary supplementation and therapeutic applications.
Properties
IUPAC Name |
(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-SYZUXVNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873171 | |
Record name | (2S,4'S,8'S)-alpha-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77171-97-2 | |
Record name | (2S,4'S,8'S)-alpha-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (-)-alpha-Tocopherol act as an antioxidant?
A1: this compound is a potent antioxidant that functions as a free radical scavenger. [, , , , , ] It readily donates a hydrogen atom from its phenolic hydroxyl group to lipid radicals, effectively breaking the chain reaction of lipid peroxidation. [, ] This protective effect has been observed in various biological systems, including cell membranes, lipoproteins, and tissues. [, , , , , , , ]
Q2: Can this compound protect against oxidative stress induced by specific compounds?
A2: Research suggests this compound can suppress the increase of N1-acetylspermidine and putrescine in rat hepatocytes induced by paraquat, likely by neutralizing superoxide anions. []
Q3: Does this compound interact with other antioxidants?
A3: Studies show a synergistic effect between this compound and retinol. When both are present in liposomes, retinol enhances the inhibitory effect of this compound on lipid peroxidation. [] This interaction suggests a potential cooperative effect of these antioxidants in biological systems.
Q4: Are there situations where this compound might not be effective against lipid peroxidation?
A4: While a potent antioxidant, studies on rat brain homogenates show that even with increased this compound concentrations, the degradation of polyunsaturated fatty acids during lipid peroxidation was limited, suggesting other factors might be at play. []
Q5: Can this compound supplementation boost immunity?
A6: Studies in healthy elderly subjects indicate that short-term this compound supplementation may enhance immune function, possibly by decreasing prostaglandin E2 and other lipid peroxidation products. []
Q6: Does this compound interact with specific cellular components?
A8: Research demonstrates the presence of specific binding sites for this compound on human erythrocyte membranes. [] These sites exhibit high and low affinity binding and are likely protein in nature, suggesting a regulated mechanism for this compound uptake and function in red blood cells.
Q7: Can this compound influence enzyme activity?
A9: Studies show that this compound can inhibit Protein Kinase C (PKC) activity both in vitro and in vivo. [, , ] Specifically, this compound appears to reduce the phosphorylation of PKC, particularly the delta isoform, which plays a role in neuronal plasticity in the hippocampus. []
Q8: How does this compound content differ between human colostrum and infant formula?
A10: Human colostrum was found to contain a significantly higher concentration of this compound (43% higher) compared to infant formulas. [] This finding highlights the superior nutritional content of human breast milk for newborns.
Q9: What analytical methods are used to measure this compound and its oxidation products?
A11: Stable isotope dilution capillary gas chromatography-mass spectrometry is a reliable method to analyze this compound and its oxidation products in tissues. [] This technique enables the quantification of alpha-tocopherolquinone, 5,6-epoxy-alpha-tocopherolquinone, 2,3-epoxy-alpha-tocopherolquinone, and alpha-tocopherolhydroquinone, providing a comprehensive assessment of vitamin E status. []
Q10: Are there faster methods for determining tocopherols in vegetable oils and oil-based products?
A12: A polarographic procedure offers a more rapid and precise alternative to the traditional gas-liquid chromatographic method for determining tocopherols in vegetable oils. [] This technique is particularly useful for monitoring nutritional content during processing.
Q11: Do structural modifications of this compound impact its activity?
A13: Research suggests that the acetate form of this compound does not exhibit the same synergistic effect with retinol as the non-esterified form, indicating the importance of the free hydroxyl group for this interaction. []
Q12: Are there any concerns regarding high doses of this compound in newborns?
A14: While generally safe, high doses of this compound (100 mg/kg) in very-low-birth-weight infants for prolonged periods, while potentially reducing some risks, have also been associated with increased risks of sepsis and necrotizing enterocolitis. [] Careful monitoring is crucial.
Q13: How does this compound influence meat quality?
A15: Studies on meat products indicate a relationship between lipid oxidation and myoglobin oxidation, impacting off-flavor and discoloration. [] Higher this compound concentrations in mitochondria were correlated with reduced lipid oxidation and metmyoglobin formation, suggesting a potential role for this compound in preserving meat quality. []
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